molecular formula C20H22ClFN2O2 B047730 3-[5-cyano-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]-N,N-dimethylpropan-1-amine oxide;hydrochloride CAS No. 62498-71-9

3-[5-cyano-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]-N,N-dimethylpropan-1-amine oxide;hydrochloride

Cat. No. B047730
CAS RN: 62498-71-9
M. Wt: 376.8 g/mol
InChI Key: IVNQZCHENWHXQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The scientific investigation of compounds with complex structures such as "3-[5-cyano-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]-N,N-dimethylpropan-1-amine oxide; hydrochloride" involves detailed analysis of their synthesis, molecular structure, and properties. This compound, characterized by the presence of a benzofuran core and substitutions with fluorophenyl, cyano groups, and a dimethylpropan-1-amine oxide moiety, highlights the intricate relationship between molecular architecture and chemical behavior.

Synthesis Analysis

The synthesis of compounds related to benzofuran derivatives involves strategic functionalization to achieve desired chemical properties. For instance, compounds with the benzofuran moiety can be synthesized through various routes, including condensation reactions and cyclization processes involving key intermediates like bromoethanone derivatives and thiourea, leading to complex structures with potential biological activities (Bhovi et al., 2010).

Scientific Research Applications

Benzofuran Derivatives in Research

Benzofuran compounds are a class of aromatic organic compounds that are known for their diverse biological activities. Research has shown that benzofuran derivatives exhibit a wide range of pharmacological properties, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities. These compounds are considered potential leads for drug development due to their significant bioactivities. For example, macrocyclic benzofuran compounds have shown activity against hepatitis C virus, highlighting their potential as therapeutic agents for hepatitis C disease (Miao et al., 2019).

properties

IUPAC Name

3-[5-cyano-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]-N,N-dimethylpropan-1-amine oxide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O2.ClH/c1-23(2,24)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-25-20;/h4-9,12H,3,10-11,14H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVNQZCHENWHXQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Citalopram N-Oxide Hydrochloride

CAS RN

62498-71-9
Record name Citalopram N-oxide hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062498719
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CITALOPRAM N-OXIDE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E5WEE9Q3CL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.